molecular formula C10H19O6PS2 B1253486 (r)-Malathion

(r)-Malathion

Cat. No. B1253486
M. Wt: 330.4 g/mol
InChI Key: JXSJBGJIGXNWCI-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-malathion is a diethyl 2-[(dimethoxyphosphorothioyl)thio]succinate that is the R-enantiomer of malathion. It is an enantiomer of a (S)-malathion.

Scientific Research Applications

  • Toxic Effects on HepG2 Cells : A study by Yan et al. (2019) explored the distinct metabolic profiles in HepG2 cells treated with rac-malathion, malaoxon, R-(+)-malathion, and S-(-)-malathion. The study found that R-(+)-Malathion caused significant oxidative stress but induced a weaker disturbance in amino acid metabolism compared to its counterparts (Yan et al., 2019).

  • Extraction and Detection Methods : Yeganeh et al. (2021) conducted a comprehensive review on the application of solid phase-based methods for the extraction and detection of malathion. The study highlighted the use of gas chromatography-mass spectroscopy (GC-MS) in combination with solid phase-based methods as a popular choice among researchers (Yeganeh et al., 2021).

  • Malathion Removal from Aqueous Solutions : Kumar et al. (2014) investigated the removal of malathion from aqueous solutions using adsorbents like rice husk and powdered activated carbon (PAC). The study modeled adsorption equilibria and found that PAC showed the highest malathion removal efficiency under optimum conditions (Kumar et al., 2014).

  • Predicting Hazardous Effects on Environment : Poomagal et al. (2020) used a Fuzzy Cognitive Map (FCM) approach to predict the hazardous effects of malathion on the environment, including air, water, and soil. This mathematical model analyzed the causal relations between factors causing damage to health and ecosystems due to malathion exposure (Poomagal et al., 2020).

  • Enantioselective Behavior in Organisms and Plants : Sun et al. (2012) conducted a study on the enantioselective behavior of malathion enantiomers, focusing on their acute toxicity towards earthworms and honeybees, and their dissipation in various plant species. The study found enantioselectivity in the environmental fate and acute toxicity of malathion enantiomers, which may influence environmental and ecological risk assessments (Sun et al., 2012).

  • Antioxidant Protection Against Malathion-Induced Oxidative Stress : Shieh et al. (2019) explored the protective effects of the antioxidant N-acetylcysteine (NAC) against oxidative stress-associated apoptosis induced by malathion in human astrocytes. The study highlighted NAC's potential in preventing malathion-induced brain injury (Shieh et al., 2019).

properties

Molecular Formula

C10H19O6PS2

Molecular Weight

330.4 g/mol

IUPAC Name

diethyl (2R)-2-dimethoxyphosphinothioylsulfanylbutanedioate

InChI

InChI=1S/C10H19O6PS2/c1-5-15-9(11)7-8(10(12)16-6-2)19-17(18,13-3)14-4/h8H,5-7H2,1-4H3/t8-/m1/s1

InChI Key

JXSJBGJIGXNWCI-MRVPVSSYSA-N

Isomeric SMILES

CCOC(=O)C[C@H](C(=O)OCC)SP(=S)(OC)OC

SMILES

CCOC(=O)CC(C(=O)OCC)SP(=S)(OC)OC

Canonical SMILES

CCOC(=O)CC(C(=O)OCC)SP(=S)(OC)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(r)-Malathion
Reactant of Route 2
Reactant of Route 2
(r)-Malathion
Reactant of Route 3
(r)-Malathion
Reactant of Route 4
Reactant of Route 4
(r)-Malathion
Reactant of Route 5
Reactant of Route 5
(r)-Malathion
Reactant of Route 6
Reactant of Route 6
(r)-Malathion

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.